trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane
Description
trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane is a cyclohexane derivative functionalized with isothiocyanate (-N=C=S) groups at the 1,4-positions via ethyl linkers. This compound is of interest in materials science and medicinal chemistry due to the reactivity of the isothiocyanate moiety, which enables covalent binding to amines, thiols, or hydroxyl groups.
Properties
CAS No. |
25029-11-2 |
|---|---|
Molecular Formula |
C12H18N2S2 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
1,4-bis(2-isothiocyanatoethyl)cyclohexane |
InChI |
InChI=1S/C12H18N2S2/c15-9-13-7-5-11-1-2-12(4-3-11)6-8-14-10-16/h11-12H,1-8H2 |
InChI Key |
GQSJCHSMDBWAQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CCN=C=S)CCN=C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane typically involves the reaction of 1,4-cyclohexanedimethanol with thiophosgene in the presence of a base. The reaction proceeds through the formation of intermediate isothiocyanate groups, which then react with the cyclohexane ring to form the final product. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a cross-linking agent for proteins and other biomolecules. Its ability to form stable isothiocyanate linkages makes it valuable in studying protein-protein interactions and enzyme mechanisms.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. Its reactivity with nucleophiles allows for the modification of biological targets.
Industry: In industrial applications, this compound is used in the production of specialty polymers and coatings. Its ability to form strong bonds with various substrates makes it useful in creating durable materials.
Mechanism of Action
The mechanism of action of trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane involves the reactivity of its isothiocyanate groups. These groups can react with nucleophiles such as amines, thiols, and hydroxyl groups, forming stable thiourea or thiocarbamate linkages. This reactivity underlies its use as a cross-linking agent and in the modification of biological targets.
Comparison with Similar Compounds
Pharmacological Inhibitors: AY-9944 Series
Compound: AY-9944 [trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride]
- Structural Differences: Replaces isothiocyanatoethyl groups with chlorobenzylaminomethyl moieties.
- Function : Potent inhibitor of DHCR7 (7-dehydrocholesterol reductase), disrupting cholesterol synthesis .
- Applications : Used to model Smith-Lemli-Opitz syndrome (SLOS) in rodents .
- Toxicity : Teratogenic in rats, causing cytoplasmic inclusions and retarded myelination .
- Key Contrast : Unlike the isothiocyanate derivative, AY-9944’s amphiphilic cationic structure leads to lysosomal storage disorders and foam cell accumulation in lungs .
Data Table 1: Pharmacological Comparison
| Property | trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane | AY-9944 (Chlorobenzylaminomethyl Derivative) |
|---|---|---|
| Functional Group | Isothiocyanate (-N=C=S) | Chlorobenzylaminomethyl |
| Biological Target | N/A (hypothetical: protein conjugation) | DHCR7 enzyme inhibition |
| Toxicity | Unknown (likely lower reactivity) | Teratogenic, induces lysosomal storage |
| Applications | Materials science, bioconjugation | SLOS modeling, cholesterol research |
Polymer Precursors: Dianhydrides and Isocyanates
Compound: trans-1,4-Bis(2,3-dicarboxyphenoxy)cyclohexane dianhydride
- Structural Differences: Substituted with dicarboxyphenoxy groups instead of isothiocyanatoethyl.
- Function : Precursor for polyimides with high tensile strength (65–88 MPa) and thermal stability (Tg > 300°C) .
- Key Contrast: Electron-withdrawing dicarboxyphenoxy groups reduce coloration in polymers, unlike isothiocyanates, which may introduce crosslinking via reactive groups .
Compound : 1,4-Bis(isocyanatomethyl)cyclohexane
Data Table 2: Material Properties
| Property | This compound | trans-1,4-Bis(2,3-dicarboxyphenoxy)cyclohexane | 1,4-Bis(isocyanatomethyl)cyclohexane |
|---|---|---|---|
| Functional Group | Isothiocyanate | Dicarboxyphenoxy | Isocyanate |
| Tensile Strength | N/A | 65–88 MPa | N/A |
| Thermal Stability | Moderate (decomposes ~200°C) | High (Tg > 300°C) | Moderate (~150°C) |
| Reactivity | High (binds amines/thiols) | Low (polymerization via dianhydride) | High (binds hydroxyls) |
Fluorinated and Hydrophobic Derivatives
Compound : trans-1,4-Difluoro-substituted cyclohexanes
- Structural Differences : Difluoromethylene units vs. isothiocyanatoethyl groups.
- Function : Exhibits mesogenic behavior in liquid crystals, contrasting with aromatic fluorinated compounds .
- Key Contrast : Aliphatic fluorine substitution reduces polarizability compared to isothiocyanate’s electron-deficient sulfur .
Compound : trans-1,4-Di-tert-butylcyclohexane
Data Table 3: Physical and Chemical Properties
| Property | This compound | trans-1,4-Difluoro-substituted Cyclohexane | trans-1,4-Di-tert-butylcyclohexane |
|---|---|---|---|
| Polarity | High (polar isothiocyanate) | Moderate (C-F bonds) | Low (hydrophobic) |
| Mesogenic Behavior | Unlikely | Yes (liquid crystalline) | No |
| logP (Predicted) | ~2.5 | ~1.8 | ~6.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
